NS 2028 vs. ODQ: Basal vs. NO-Stimulated sGC Inhibition Potency Comparison
NS 2028 demonstrates potent inhibition of basal sGC activity with an IC50 of 30 nM . In direct contrast, ODQ (a commonly used alternative sGC inhibitor) shows negligible inhibition of basal sGC activity and primarily inhibits only NO-stimulated sGC [1]. This mechanistic distinction makes NS 2028 the required reagent for experiments targeting constitutive or basal sGC activity, whereas ODQ is unsuitable for such applications.
| Evidence Dimension | Inhibition of basal sGC activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | ODQ: no significant inhibition of basal sGC activity |
| Quantified Difference | NS 2028 inhibits basal sGC (IC50 30 nM); ODQ does not inhibit basal sGC |
| Conditions | Purified bovine lung soluble guanylyl cyclase assay |
Why This Matters
For researchers requiring suppression of tonic cGMP production independent of NO stimulation, NS 2028 is the only suitable tool compound among these two sGC inhibitors; ODQ will fail to produce the intended pharmacological effect.
- [1] Nakane M. Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1. Int J Impot Res. 2002;14(Suppl 1):S61. View Source
